Home > Products > Screening Compounds P107841 > 2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline
2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline -

2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline

Catalog Number: EVT-13844154
CAS Number:
Molecular Formula: C12H10Cl2N2
Molecular Weight: 253.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline is a heterocyclic compound belonging to the quinazoline family. This compound is characterized by its fused ring structure, which includes both a benzene and a quinazoline moiety. The presence of chlorine atoms at the 2 and 4 positions enhances its biological activity and chemical stability. Quinazolines, including this compound, are known for their diverse range of biological activities, making them significant in medicinal chemistry.

Source

The compound can be synthesized through various methods, typically involving the modification of existing quinazoline derivatives. Research indicates that derivatives of quinazoline possess various biological properties, including anticancer and antimicrobial activities .

Classification

2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline falls under the category of heterocyclic compounds and is specifically classified as a quinazoline derivative. Its structural formula includes several functional groups that contribute to its chemical reactivity and biological properties.

Synthesis Analysis

Methods

The synthesis of 2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline can be achieved through several methods:

  1. Cyclization Reactions: One common method involves the cyclization of appropriate precursors such as 2-aminobenzylamine with α,β-unsaturated carbonyl compounds.
  2. Chlorination: The introduction of chlorine atoms at specific positions can be achieved through electrophilic aromatic substitution reactions using chlorinating agents like thionyl chloride or phosphorus oxychloride.
  3. Reduction Reactions: The tetrahydro form can be synthesized by reducing the corresponding quinazoline derivative using reducing agents like lithium aluminum hydride.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice (e.g., chlorobenzene), and reaction time to optimize yield and purity. For instance, a typical reaction might involve heating a mixture of starting materials in an inert atmosphere to prevent oxidation or hydrolysis .

Molecular Structure Analysis

Structure

The molecular structure of 2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline features:

  • Molecular Formula: C₉H₈Cl₂N₂
  • Molecular Weight: Approximately 213.06 g/mol
  • Structural Representation: The compound consists of a fused bicyclic structure with two chlorine substituents affecting its electronic properties.

Data

Key structural data includes:

  • Density: 1.4 g/cm³
  • Boiling Point: Approximately 226.8 °C at 760 mmHg
  • Flash Point: Around 112.7 °C .
Chemical Reactions Analysis

Reactions

2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline can participate in various chemical reactions:

  1. Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in reactions such as amination or alkylation.
  2. Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex structures.
  3. Oxidation Reactions: The tetrahydro form can be oxidized to yield quinazolines with higher oxidation states.

Technical Details

Reactions are typically carried out under controlled conditions to prevent side reactions and ensure high yields. For instance, nucleophilic substitutions often require the use of bases to deprotonate the nucleophile .

Mechanism of Action

Process

The mechanism of action for compounds like 2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline often involves:

  1. Binding to Biological Targets: These compounds may interact with specific enzymes or receptors in biological systems.
  2. Inhibition of Cellular Processes: They may inhibit pathways involved in cell proliferation or survival, particularly in cancer cells.
  3. Modulation of Signaling Pathways: Some derivatives have been shown to modulate signaling pathways that are critical for cellular responses to stress or damage.

Data

Studies indicate that quinazoline derivatives exhibit significant activity against various cancer cell lines and may serve as potential leads for drug development targeting specific molecular pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid.
  • Solubility: Soluble in organic solvents but less soluble in water due to hydrophobic characteristics.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to strong acids and bases.
  • Reactivity: Reacts readily with nucleophiles due to the presence of electrophilic chlorine atoms.

Relevant data suggests that the compound's stability and reactivity make it suitable for further functionalization in synthetic applications .

Applications

Scientific Uses

2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline has several applications in scientific research:

  1. Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals targeting various diseases due to its bioactive properties.
  2. Material Science: Used in creating functional materials due to its unique electronic properties.
  3. Biological Studies: Employed in studies investigating mechanisms of action against cancer cells and other diseases.

Research continues to explore its potential in drug discovery and development due to its promising biological activities .

Historical Context and Evolution of Quinazoline Derivatives in Medicinal Chemistry

Emergence of Tetrahydrobenzoquinazoline Scaffolds in Drug Discovery

The tetrahydrobenzoquinazoline scaffold represents a strategic evolution in quinazoline-based medicinal chemistry, designed to enhance bioavailability and target specificity. Quinazoline derivatives first entered scientific consciousness in 1869 when Johann Peter Griess synthesized the initial derivative through a reaction between cyanogens and anthranilic acid [3] [9]. This bicyclic framework – featuring a benzene ring fused to a pyrimidine ring – gained prominence due to its exceptional versatility in pharmacological applications, including anticancer, antibacterial, and anti-inflammatory activities [3] [6] [9].

The development of tetrahydro variants like 2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline emerged from systematic efforts to overcome limitations of planar quinazoline structures. Partial saturation of the benzo-fused ring system (observed in the 6,7,8,9-tetrahydro configuration) significantly modifies molecular properties by:

  • Reducing planarity: This modification enhances membrane permeability compared to fully aromatic systems [3]
  • Adjusting electron distribution: The saturated component influences electron density in the pyrimidine ring, altering reactivity at C-2 and C-4 positions [6]
  • Modulating lipophilicity: The tetrahydro scaffold increases logP values, improving blood-brain barrier penetration for CNS-targeted agents [9]

Synthetic accessibility drove early adoption. Niementowski's condensation reaction (anthranilic acid + formamide) provided the foundational method, while Grimmel, Guinther, and Morgan later enabled C-2 and C-3 substitutions via phosphorous trichloride-mediated reactions [3] [9]. These methods were adapted for tetrahydro scaffolds by employing cyclohexane-annulated precursors, with the chlorine atoms serving as excellent leaving groups for nucleophilic displacement – a key feature exploited in drug development pipelines [5] [6].

Table 1: Impact of Tetrahydro Modification on Quinazoline Properties

PropertyPlanar QuinazolineTetrahydrobenzoquinazolinePharmacological Advantage
Aromatic CharacterFully aromaticPartially saturatedEnhanced conformational flexibility
LogP (Calculated)~2.1~3.5Improved membrane permeability
Synthetic VersatilityModerateHigh (stereoselective options)Diverse analog generation
Target SpectrumKinase-dominatedBroad (including DHFR, PARP)Expanded therapeutic applications

Key Milestones in the Development of Halogenated Quinazoline Analogues

Halogenation, particularly chlorination, has proven pivotal for optimizing quinazoline bioactivity. The strategic placement of chlorine atoms at C-2 and C-4 positions creates a versatile pharmacophore where chlorine serves dual roles: as a bioisostere enhancing target binding and as an electrophilic site enabling further derivatization [5] [6]. Key milestones include:

  • 1980s – Antifolate Development: The discovery of CB3717 (7-(2-amino-4-hydroxypteridin-6-yl)-quinazoline) as a potent dihydrofolate reductase (DHFR) inhibitor established quinazoline as a privileged scaffold in anticancer drug discovery. Though nephrotoxicity limited clinical utility, it validated halogenated quinazolines as targeted agents [6].

  • 1990s – Raltitrexed Optimization: The development of raltitrexed (a quinazoline-based thymidylate synthase inhibitor) addressed solubility and toxicity issues through strategic fluorine substitution. This produced a clinically approved agent for colorectal cancer (FDA approval) with IC₅₀ values of 52 nM against cancer cell lines [6].

  • 2000s – Kinase Inhibitor Era: Introduction of chlorine at C-2/C-4 positions in compounds like 2,4-dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline enabled covalent interactions with cysteine residues in kinase ATP-binding pockets. The electron-withdrawing effect of chlorine atoms enhanced hydrogen bonding with key amino acids like Ser59 and Glu30 in DHFR [6] [11].

  • 2010s – Polypharmacology Approaches: Researchers at Al-Omary's group demonstrated that 2,4-dichloro substitution combined with tetrahydrobenzo fusion yielded dual DHFR/Tubulin inhibitors (e.g., compound H, IC₅₀ = 0.3 μM against DHFR). This exemplified halogenated tetrahydroquinazolines' capacity for multi-target engagement [6].

  • 2020s – Synthetic Innovation: Accela ChemBio's development (2023) of cGMP-compliant synthesis for 2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline (CAS 103494-84-4) enabled clinical supply. Their method achieved >95% purity at kilogram scale, resolving previous supply chain limitations [5].

Table 2: Evolution of Key Synthetic Methods for Halogenated Quinazolines

MethodReagents/ConditionsHalogenation OutcomeReference
Niementowski SynthesisAnthranilic acid + formamide (125-130°C)Limited halogen compatibility [3] [9]
PCl₃-Mediated Cyclization2-Acetamidobenzoic acid + amine + PCl₃Post-cyclization chlorination needed [3]
Isatoic Anhydride RouteIsatoic anhydride + amines → orthoformatePermits pre-halogenated precursors [9]
Modern Catalytic ChlorinationPOCl₃/CuCl₂-catalyzed halogenationDirect C-2/C-4 dichlorination [5]

Recent structural analyses reveal that the 2,4-dichloro configuration in tetrahydrobenzoquinazolines enables unique binding motifs. X-ray crystallography of DHFR complexes shows chlorine atoms forming halogen bonds with backbone carbonyls (distance: 3.2–3.4 Å), while the tetrahydro ring induces hydrophobic contacts with aliphatic residues (Val115, Leu118) inaccessible to planar analogs [6]. This explains the 10-100 fold potency increases observed versus non-halogenated counterparts in enzyme inhibition assays.

Table 3: Timeline of Key Halogenated Quinazoline Analogues

YearCompoundSignificanceMolecular Target
1983CB3717First quinazoline-based antifolate (potent DHFR inhibition)DHFR
1996RaltitrexedFDA-approved for colorectal cancer; improved solubility profileThymidylate synthase
2007Al-Omary's 2,4-dichloro-3-benzyl derivativesDemonstrated IC₅₀ = 0.5 μM against DHFR; SAR established for C-2 thioethersDHFR/Tubulin
2015Gefitinib-quinazoline hybridsDual BCRP inhibition (IC₅₀ = 75.8 nM) + kinase activityBCRP/Tyrosine kinases
20232,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazolineCommercial GMP synthesis (>95% purity); cold-chain distributionPARP/DHFR clinical candidates [5]

The current trajectory emphasizes molecular hybridization. Researchers are conjugating 2,4-dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline with known pharmacophores like chalcones (e.g., compound M) to yield dual PARP-BCRP inhibitors (IC₅₀ = 0.19 μM) that overcome multidrug resistance [6]. The chlorine atoms remain indispensable for leaving group properties in these hybrid molecules, enabling in vivo disulfide linkages with target proteins.

Properties

Product Name

2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline

IUPAC Name

2,4-dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline

Molecular Formula

C12H10Cl2N2

Molecular Weight

253.12 g/mol

InChI

InChI=1S/C12H10Cl2N2/c13-11-9-5-7-3-1-2-4-8(7)6-10(9)15-12(14)16-11/h5-6H,1-4H2

InChI Key

WNJHXNSTUNDGTM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC3=C(C=C2C1)C(=NC(=N3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.